molecular formula C10H17NO3 B7517595 N-cyclopentyl-1,4-dioxane-2-carboxamide

N-cyclopentyl-1,4-dioxane-2-carboxamide

Cat. No. B7517595
M. Wt: 199.25 g/mol
InChI Key: NAVNYRXBJFEGSS-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,4-dioxane-2-carboxamide, also known as CPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the dioxane family, which is known for its unique chemical properties and diverse range of applications. The purpose of

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to interact with a variety of ion channels, including voltage-gated calcium channels, potassium channels, and sodium channels. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including neuroprotection, memory enhancement, and anti-inflammatory activity. It has also been shown to modulate the activity of neurotransmitters such as acetylcholine and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-1,4-dioxane-2-carboxamide is its high purity and stability, which makes it an ideal compound for use in lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-cyclopentyl-1,4-dioxane-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-cyclopentyl-1,4-dioxane-2-carboxamide. One area of research is the development of new drugs based on the N-cyclopentyl-1,4-dioxane-2-carboxamide scaffold, which could have improved efficacy and selectivity compared to existing drugs. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and memory-enhancing effects of N-cyclopentyl-1,4-dioxane-2-carboxamide. Finally, the development of new synthesis methods for N-cyclopentyl-1,4-dioxane-2-carboxamide could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

N-cyclopentyl-1,4-dioxane-2-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentanol with phosgene to form cyclopentanone chloroformate, which is then reacted with ethylenediamine to produce N-cyclopentyl-1,4-dioxane-2-carboxamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-cyclopentyl-1,4-dioxane-2-carboxamide.

Scientific Research Applications

N-cyclopentyl-1,4-dioxane-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to have neuroprotective effects and to enhance memory function in animal models. In pharmacology, N-cyclopentyl-1,4-dioxane-2-carboxamide has been studied for its potential use as a drug delivery system and for its ability to modulate the activity of ion channels. In drug discovery, N-cyclopentyl-1,4-dioxane-2-carboxamide has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.

properties

IUPAC Name

N-cyclopentyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-10(9-7-13-5-6-14-9)11-8-3-1-2-4-8/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVNYRXBJFEGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1,4-dioxane-2-carboxamide

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